molecular formula C9H6ClNO2 B1396589 Methyl 2-chloro-4-cyanobenzoate CAS No. 98592-34-8

Methyl 2-chloro-4-cyanobenzoate

Cat. No.: B1396589
CAS No.: 98592-34-8
M. Wt: 195.6 g/mol
InChI Key: GLZBUNHGODEJPT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom and a cyano group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-cyanobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2-chloro-4-cyanobenzoic acid.

    Reduction: 2-chloro-4-aminobenzoate.

Scientific Research Applications

Methyl 2-chloro-4-cyanobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-cyanobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-cyanobenzoate is unique due to the presence of both a chlorine atom and a cyano group on the benzene ring. This combination of functional groups makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications .

Properties

IUPAC Name

methyl 2-chloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBUNHGODEJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707089
Record name Methyl 2-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98592-34-8
Record name Methyl 2-chloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-benzoic acid methyl ester (25 g, 72.7 mmol) was dissolved in 10% aqueous H2SO4 (150 mL) and the solution was cooled to 0° C. A solution of NaNO2 (11.15 g, 16.88 mmol) in water (50 mL) was added dropwise maintaining the temperature between 0-5° C. The mixture was stirred for 10 min., excess nitrous acid was neutralized using a saturated aqueous NaHCO3 solution. The resulting mixture was then added to a precooled (0-5° C.) suspension of CuCN (13.87 g, 155 mmol) and KCN (10.07 g, 155 mmol) in water (200 mL). It was stirred for 10 min., then allowed to attain room temperature. It was stirred for 0.5 h and finally heated on a steam bath for 0.5 h. Excess saturated FeCl3 solution was then added to the reaction mixture.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
13.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10.07 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The product from Example 143 Part A (1.0 g, 4.0 mmol), Zn(CN)2 (0.52 g, 4.8 mmol), Pd(PPh3)4 (0.23 g, 0.2 mmol) were added together with 9 mL of DMF. The mixture was degassed and then heated at 90° C. for 6 h. Water and EtOAc were added to the reaction mixture. It was filtered to remove inorganic solids. The layers were separated and the EtOAc layer was washed with water and brine. It was dried over MgSO4, concentrated, and purified by flash chromatography (silica, EtOAc/hexane) to give 0.28 g of the desired product. MS: 196.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of triphenylphosphine polymer bound (239 mg, 0.72 mmol) and palladium(II) acetate (75 mg, 0.33 mmol) was prepared in DMF (12 mL) under nitrogen atmosphere and stirred at RT for 2 hours. Zinc cyanide (561 mg, 4.77 mmol) and methyl 4-bromo-2-chlorobenzoate (1.19 g, 4.77 mmol) were added and the resulting mixture was heated under microwave irradiation at 140° C. for 50 minutes. The reaction mixture was filtered and the resin was washed with Et2O (3×10 mL). The combined organic layers were washed with water (3×5 mL) and brine (10 mL), dried (MgSO4) and concentrated under vacuum to give the title compound as a white powder. 1H NMR (DMSO-d6, 300 MHz) δ 8.23 (m, 1H), 7.96 (m, 2H), 3.90 (s, 3H). HPLC (Method A) Rt 3.39 min (Purity: 97.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Name
Zinc cyanide
Quantity
561 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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